N-[1-(2-bromobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
Description
N-[1-(2-bromobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a piperidine ring, a bromobenzoyl group, and a pyrimidin-2-amine moiety
Properties
Molecular Formula |
C18H21BrN4O |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
(2-bromophenyl)-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H21BrN4O/c1-13-10-20-18(21-11-13)22(2)14-6-5-9-23(12-14)17(24)15-7-3-4-8-16(15)19/h3-4,7-8,10-11,14H,5-6,9,12H2,1-2H3 |
InChI Key |
JOIZHMOTBXZQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-bromobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the bromobenzoyl group through a Friedel-Crafts acylation reaction. The final step involves the coupling of the piperidine derivative with a dimethylpyrimidin-2-amine precursor under suitable conditions, such as the use of a base like potassium carbonate in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-bromobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(2-bromobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[1-(2-bromobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
- N-[1-(2-fluorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
- N-[1-(2-methylbenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
Uniqueness
N-[1-(2-bromobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it distinct from its analogs with different substituents on the benzoyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
